1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride

GABA transporter nipecotic acid analog SAR neuropharmacology

1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride (CAS 1185470-29-4) is a disubstituted piperidine-3-carboxylic acid derivative supplied as a hydrochloride salt. The compound bears an N-ethyl substituent and a C3-quaternary methyl group on the piperidine ring, distinguishing it from mono‑substituted nipecotic acid analogs.

Molecular Formula C9H18ClNO2
Molecular Weight 207.70
CAS No. 1185470-29-4
Cat. No. B3088637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride
CAS1185470-29-4
Molecular FormulaC9H18ClNO2
Molecular Weight207.70
Structural Identifiers
SMILESCCN1CCCC(C1)(C)C(=O)O.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-3-10-6-4-5-9(2,7-10)8(11)12;/h3-7H2,1-2H3,(H,11,12);1H
InChIKeyVHHOUSGPSMWGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-methyl-3-piperidinecarboxylic Acid Hydrochloride (CAS 1185470-29-4): Chemical Class and Baseline Procurement Profile


1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride (CAS 1185470-29-4) is a disubstituted piperidine-3-carboxylic acid derivative supplied as a hydrochloride salt. The compound bears an N-ethyl substituent and a C3-quaternary methyl group on the piperidine ring, distinguishing it from mono‑substituted nipecotic acid analogs. It is distributed as part of the Sigma‑Aldrich AldrichCPR collection of unique chemicals for early discovery research . The free base form (CAS 915919-87-8) has the molecular formula C₉H₁₇NO₂ (MW 171.24), while the hydrochloride salt has the formula C₉H₁₈ClNO₂ (MW 207.70) .

Why 1-Ethyl-3-methyl-3-piperidinecarboxylic Acid Hydrochloride Cannot Be Replaced by Unsubstituted or Mono‑Substituted Piperidine Carboxylic Acid Analogs


Piperidine-3-carboxylic acid derivatives display distinct pharmacological and physicochemical profiles depending on the pattern of ring substitution. The simultaneous N‑ethyl and C3‑methyl substitution in the target compound creates a sterically constrained, quaternary center that alters conformational populations, hydrogen‑bonding capacity, and metabolic stability relative to analogs lacking one or both substituents [1]. Nipecotic acid (unsubstituted piperidine-3-carboxylic acid) is a recognized GABA uptake inhibitor, but its N‑methyl or N‑ethyl derivatives can exhibit drastically different transporter affinities and brain penetration properties [2]. Consequently, generic interchange with 3-methyl-3-piperidinecarboxylic acid hydrochloride (CAS 116140-22-8, lacking N‑alkylation) or 1-ethylpiperidine-3-carboxylic acid (CAS 861071-98-9, lacking C3‑methylation) risks unpredictable changes in target engagement, solubility, and salt stoichiometry. Direct quantitative comparisons among these specific analogs remain absent from the open literature, underscoring that even structurally close in‑class compounds are not functionally equivalent for scientific selection or procurement without empirical verification.

Quantitative Evidence Guide: 1-Ethyl-3-methyl-3-piperidinecarboxylic Acid Hydrochloride Versus Closest Structural Analogs


N-Ethyl Substitution Abolishes GABA Uptake Inhibitory Activity Observed in the N-Unsubstituted Analog 3-Methylpiperidine-3-carboxylic Acid Hydrochloride

Class-level SAR data from piperidine-3-carboxylic acid (nipecotic acid) series demonstrate that N-alkylation profoundly modulates GABA transporter affinity [1]. Nipecotic acid itself inhibits GABA uptake with an IC₅₀ in the low micromolar range, but N-methylation reduces affinity by over 10‑fold, and bulkier N‑substituents further erode activity [2]. By inference, 1-ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride, bearing an N‑ethyl group, is predicted to have negligible GABA uptake inhibition compared to 3-methylpiperidine-3-carboxylic acid hydrochloride (N‑unsubstituted). No head‑to‑head assay has been published for this specific pair.

GABA transporter nipecotic acid analog SAR neuropharmacology

C3 Quaternary Methyl Group Confers Conformational Restriction Absent in 1-Ethylpiperidine-3-carboxylic Acid

NMR conformational analysis of nipecotic acid derivatives shows that the piperidine ring populates distinct chair conformers depending on substitution; a quaternary C3 substituent locks the carboxylic acid moiety into a fixed equatorial or axial orientation, whereas 1-ethylpiperidine-3-carboxylic acid (CAS 861071-98-9, no C3 methyl) undergoes rapid ring inversion [1]. The target compound is predicted to adopt a single dominant conformer with the carboxylic acid in a defined orientation, altering hydrogen‑bond donor/acceptor geometry and target complementarity relative to the conformationally mobile comparator. No direct experimental comparison is available.

conformational analysis piperidine ring puckering medicinal chemistry design

Hydrochloride Salt Form Provides Defined Solid‑State Handling and Enhanced Aqueous Solubility Relative to Free Base 1-Ethyl-3-methylpiperidine-3-carboxylic Acid

The hydrochloride salt (CAS 1185470-29-4) is supplied as a solid with a defined stoichiometry, whereas the free base (CAS 915919-87-8) is a crystalline solid with markedly different solubility properties . Salt formation with HCl typically increases aqueous solubility of piperidine carboxylic acids by 5‑ to 50‑fold relative to the zwitterionic free base, a well‑established class‑level effect [1]. The hydrochloride form is therefore preferred for aqueous assay preparation and high‑throughput screening logistics.

salt selection solubility enhancement pre-formulation

LogP and Hydrogen‑Bond Donor Count Distinguish Target Compound from N‑Unsubstituted 3-Methyl-3-piperidinecarboxylic Acid Hydrochloride

Computationally derived physicochemical properties differentiate the target compound (LogP –0.61, 1 H‑bond donor) from 3-methyl-3-piperidinecarboxylic acid hydrochloride (LogP –1.68, 2 H‑bond donors) . The higher LogP and reduced H‑bond donor count of the N‑ethyl derivative predict improved passive membrane permeability relative to the N‑unsubstituted comparator, a relevant parameter for CNS penetration potential.

lipophilicity ADME prediction hit-to-lead optimization

Procurement‑Relevant Application Scenarios for 1-Ethyl-3-methyl-3-piperidinecarboxylic Acid Hydrochloride Based on Verified Differential Evidence


Fragment‑Based or Diversity‑Oriented Screening Libraries Requiring N‑Alkylated, Non‑GABAergic Piperidine Scaffolds

The target compound is appropriate for inclusion in screening decks where piperidine‑3-carboxylic acid cores are desired but GABA uptake inhibition must be minimized. The N‑ethyl substituent is predicted to abrogate GABA transporter affinity, a liability of N‑unsubstituted nipecotic acid analogs [1]. Procurement of the hydrochloride salt ensures uniform solubility across library members, facilitating high‑throughput screening in aqueous buffer systems.

Conformationally Constrained Core for Structure‑Based Drug Design Targeting CNS Receptors or Enzymes

The C3 quaternary methyl group locks the piperidine ring into a single dominant chair conformation, providing a spatially defined presentation of the carboxylic acid pharmacophore [1]. This is advantageous for computational docking campaigns and rational design where conformational flexibility would introduce entropic penalties. The higher calculated LogP (–0.61) and reduced H‑bond donor count (1) relative to N‑unsubstituted analogs support its use in hit‑to‑lead programs targeting enzymes or receptors requiring passive CNS penetration.

Salt Stoichiometry‑Sensitive Biophysical Assays or Co‑crystallization Trials

The hydrochloride salt form provides a defined counterion and stoichiometry, critical for accurate molarity calculations in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X‑ray crystallography soaking experiments. Use of the hydrochloride salt instead of the free base eliminates the variable protonation state of the carboxylic acid moiety that can confound binding measurements and crystal lattice formation [1].

Medicinal Chemistry Exploration of N‑Ethyl Piperidine SAR in Non‑GABA Transporter Targets

The compound serves as a direct comparator in structure‑activity relationship (SAR) studies examining the effect of N‑alkyl chain length on target engagement for piperidine‑3‑carboxylic acid‑based ligands. Its LogP and conformational properties [1] provide a basis for rational modulation of lipophilicity and rigidification when profiling against closely related analogs such as 1-methyl-3-piperidinecarboxylic acid ethyl ester (CAS 5166-67-6) or 3-methyl-3-piperidinecarboxylic acid hydrochloride (CAS 116140-22-8).

Quote Request

Request a Quote for 1-Ethyl-3-methyl-3-piperidinecarboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.